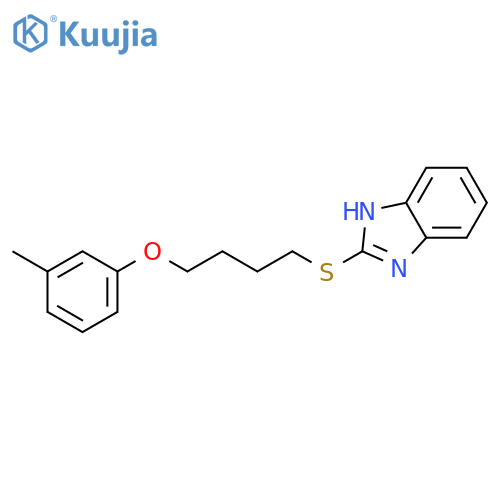Cas no 874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole)

874754-38-8 structure
商品名:2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 874754-38-8
- F3068-0230
- AKOS001175458
- 2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-benzimidazole
- 1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-
- STK738173
- KLGMXWNWIMAIEG-UHFFFAOYSA-N
- Z57841165
- 2-{[4-(3-METHYLPHENOXY)BUTYL]SULFANYL}-1H-1,3-BENZODIAZOLE
- 2-[4-(3-methylphenoxy)butylsulfanyl]-1H-benzimidazole
- 2-((4-(m-tolyloxy)butyl)thio)-1H-benzo[d]imidazole
- 2-[[4-(3-Methylphenoxy)butyl]thio]-1H-benzimidazole
- 2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole
-
- インチ: 1S/C18H20N2OS/c1-14-7-6-8-15(13-14)21-11-4-5-12-22-18-19-16-9-2-3-10-17(16)20-18/h2-3,6-10,13H,4-5,11-12H2,1H3,(H,19,20)
- InChIKey: KLGMXWNWIMAIEG-UHFFFAOYSA-N
- ほほえんだ: C1(SCCCCOC2=CC=CC(C)=C2)NC2=CC=CC=C2N=1
計算された属性
- せいみつぶんしりょう: 312.12963444g/mol
- どういたいしつりょう: 312.12963444g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.2Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
じっけんとくせい
- 密度みつど: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 520.7±52.0 °C(Predicted)
- 酸性度係数(pKa): 10.81±0.10(Predicted)
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3068-0230-20mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 20mg |
$99.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-25mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 25mg |
$109.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-2μmol |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 2μl |
$57.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-5μmol |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 5μl |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-75mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-3mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-4mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-5mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-15mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
| Life Chemicals | F3068-0230-10mg |
2-{[4-(3-methylphenoxy)butyl]sulfanyl}-1H-1,3-benzodiazole |
874754-38-8 | 90%+ | 10mg |
$79.0 | 2023-04-28 |
2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole 関連文献
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
874754-38-8 (2-{4-(3-methylphenoxy)butylsulfanyl}-1H-1,3-benzodiazole) 関連製品
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 42464-96-0(NNMTi)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
